molecular formula C31H49NO6S2 B15189822 Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate CAS No. 272123-05-4

Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate

Cat. No.: B15189822
CAS No.: 272123-05-4
M. Wt: 595.9 g/mol
InChI Key: XBQUESXNXBJAEK-VNUFCWELSA-N
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Description

Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate is a complex organic compound with a sulfonium ion at its core. This compound is notable for its unique structure, which includes a long aliphatic chain, an aromatic ring, and a sulfonium ion. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate typically involves multiple steps:

    Formation of the Aliphatic Chain: The aliphatic chain is synthesized through a series of reactions, including esterification and amidation.

    Aromatic Substitution: The aromatic ring is introduced through a substitution reaction, where a phenyl group is attached to the aliphatic chain.

    Sulfonium Ion Formation: The sulfonium ion is formed by reacting the intermediate compound with a sulfonating agent, such as dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate is unique due to its specific structure and properties. Similar compounds include:

    Sulfonium, dimethyl(4-((1R)-1-((1-oxododecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate: Similar structure but with a shorter aliphatic chain.

    Sulfonium, dimethyl(4-((1R)-1-((1-oxooctadecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate: Similar structure but with a longer aliphatic chain.

These compounds share similar chemical properties but differ in their physical properties and specific applications due to the variations in the aliphatic chain length.

Properties

CAS No.

272123-05-4

Molecular Formula

C31H49NO6S2

Molecular Weight

595.9 g/mol

IUPAC Name

dimethyl-[4-[(1R)-2-phenyl-1-(tetradecanoylamino)ethoxy]phenyl]sulfanium;methyl sulfate

InChI

InChI=1S/C30H45NO2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-17-20-29(32)31-30(25-26-18-15-14-16-19-26)33-27-21-23-28(24-22-27)34(2)3;1-5-6(2,3)4/h14-16,18-19,21-24,30H,4-13,17,20,25H2,1-3H3;1H3,(H,2,3,4)/t30-;/m1./s1

InChI Key

XBQUESXNXBJAEK-VNUFCWELSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)OC2=CC=C(C=C2)[S+](C)C.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)OC2=CC=C(C=C2)[S+](C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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